Methyl 3,4-Dibromo-5-methylbenzoate
CAS No.: 1160574-54-8
Cat. No.: VC3272030
Molecular Formula: C9H8Br2O2
Molecular Weight: 307.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160574-54-8 |
|---|---|
| Molecular Formula | C9H8Br2O2 |
| Molecular Weight | 307.97 g/mol |
| IUPAC Name | methyl 3,4-dibromo-5-methylbenzoate |
| Standard InChI | InChI=1S/C9H8Br2O2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 |
| Standard InChI Key | SUDAOOVENOTAHG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Br)Br)C(=O)OC |
| Canonical SMILES | CC1=CC(=CC(=C1Br)Br)C(=O)OC |
Introduction
Physical and Chemical Properties
Fundamental Properties
Methyl 3,4-dibromo-5-methylbenzoate possesses several key physical and chemical properties that define its behavior in various chemical environments. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1160574-54-8 |
| Molecular Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| IUPAC Name | methyl 3,4-dibromo-5-methylbenzoate |
| Physical Appearance | Solid at room temperature |
| Structural Features | Methyl ester of 3,4-dibromo-5-methylbenzoic acid |
| SMILES Notation | COC(=O)C1=CC(C)=C(Br)C(Br)=C1 |
The compound contains two bromine atoms and one methyl group as substituents on a benzoate ester framework . This particular substitution pattern contributes to its unique chemical behavior and reactivity profile, especially in coupling reactions and other synthetic transformations.
Structural Characteristics
The molecular structure of methyl 3,4-dibromo-5-methylbenzoate features a benzoic acid methyl ester with specific substituent positioning that creates distinctive electronic and steric properties. The presence of two electron-withdrawing bromine atoms at adjacent positions (3 and 4) creates an electron-deficient region, while the electron-donating methyl group at position 5 partially counterbalances this effect .
This substitution pattern results in a non-symmetrical distribution of electron density across the benzene ring, which influences the compound's reactivity in various chemical transformations. The adjacent positioning of the two bromine atoms (vicinal dihalide pattern) creates specific reactivity patterns that differ from those observed in compounds with meta-substituted bromine atoms, such as methyl 3,5-dibromo-4-methylbenzoate.
Synthesis and Preparation Methods
The synthesis of methyl 3,4-dibromo-5-methylbenzoate typically follows established organic chemistry procedures based on selective bromination of a suitable precursor. The most common synthetic route involves the bromination of methyl 5-methylbenzoate. This process can be described in the following steps:
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Selection of an appropriate starting material, typically methyl 5-methylbenzoate.
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Controlled bromination using bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
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Maintenance of reaction conditions at low temperatures (typically between 0-5°C) to ensure regioselectivity in the bromination process.
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Purification of the final product through standard techniques such as recrystallization or column chromatography.
The reaction conditions must be carefully controlled to ensure selective bromination at the desired 3 and 4 positions. Temperature control is particularly crucial, as higher temperatures may lead to non-selective bromination and the formation of unwanted isomers or polybrominated products.
The chemical equation for this synthesis can be represented as:
Commercial suppliers typically offer this compound with a purity of 95% or higher, making it suitable for research applications .
Applications in Chemical Research
Role in Organic Synthesis
Methyl 3,4-dibromo-5-methylbenzoate serves primarily as a versatile building block in organic synthesis. Its dibrominated structure makes it particularly valuable as an intermediate for various chemical transformations. The key applications include:
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Cross-coupling reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Stille, or Negishi couplings, where one or both bromine atoms can be replaced with various carbon-based groups.
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Nucleophilic substitution reactions: The bromine atoms can be displaced by nucleophiles, allowing for the introduction of diverse functional groups at these positions.
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Functional group interconversions: The ester group can undergo various transformations to yield acids, amides, or other functional derivatives.
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Building block for more complex structures: The compound can be incorporated into larger molecular frameworks as part of multi-step synthetic sequences.
The specific pattern of substitution (3,4-dibromo-5-methyl) provides a unique reactivity profile that can be exploited in regioselective synthesis of more complex target molecules.
Comparative Analysis with Similar Compounds
Methyl 3,4-dibromo-5-methylbenzoate can be compared with structurally related compounds, particularly methyl 3,5-dibromo-4-methylbenzoate (CAS: 74896-66-5), which has the same molecular formula but a different substitution pattern on the benzene ring .
| Property | Methyl 3,4-dibromo-5-methylbenzoate | Methyl 3,5-dibromo-4-methylbenzoate |
|---|---|---|
| CAS Number | 1160574-54-8 | 74896-66-5 |
| Molecular Formula | C₉H₈Br₂O₂ | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol | 307.97 g/mol |
| Substitution Pattern | 3,4-dibromo, 5-methyl | 3,5-dibromo, 4-methyl |
| Melting Point | Not available in sources | 88-90°C |
| Symmetry | Non-symmetrical | Symmetrical about the 1,4 axis |
| Physical State | Solid | White to almost white solid |
The key difference between these two compounds is the arrangement of substituents on the benzene ring. In methyl 3,4-dibromo-5-methylbenzoate, the bromine atoms are adjacent (vicinal) at positions 3 and 4, with the methyl group at position 5. In contrast, methyl 3,5-dibromo-4-methylbenzoate has bromine atoms at positions 3 and 5 (meta to each other), with the methyl group at position 4 .
This difference in substitution patterns results in distinct electronic and steric properties, which in turn affect the compounds' reactivity in various chemical transformations. The vicinal dibromide pattern in methyl 3,4-dibromo-5-methylbenzoate can participate in reactions that require adjacent halogen atoms, while the meta-dibromo pattern in the 3,5-isomer creates a different reactivity profile and potentially different physical properties such as crystallinity and solubility .
Current Research and Future Directions
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Development of more efficient synthetic routes to access methyl 3,4-dibromo-5-methylbenzoate with higher yields and selectivity.
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Exploration of selective mono-functionalization of the dibrominated system through site-selective coupling reactions.
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Investigation of structure-activity relationships in derivatives prepared from this building block.
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Application in combinatorial chemistry approaches for the rapid generation of compound libraries.
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Exploration of green chemistry approaches to the synthesis and utilization of brominated aromatic compounds like methyl 3,4-dibromo-5-methylbenzoate.
The continued interest in brominated aromatic compounds for various applications suggests that methyl 3,4-dibromo-5-methylbenzoate will remain a valuable building block in the chemical researcher's toolkit, particularly for projects requiring precise control over the spatial arrangement of functional groups.
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